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Compound of Interest

Compound Name: Ethyl 2,2-difluoropent-4-enoate

Cat. No.: B177091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties
Ethyl 2,2-difluoropent-4-enoate is a fluorinated ester of interest in synthetic chemistry,

potentially serving as a building block in the development of novel pharmaceuticals and

agrochemicals. The presence of the gem-difluoro group can significantly alter the electronic

and steric properties of the molecule, potentially enhancing metabolic stability and binding

affinity in biological systems.

Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 2,2-difluoropent-4-enoate is

presented in Table 1. This data has been aggregated from various chemical databases and

supplier information.
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Property Value Source

Molecular Formula C₇H₁₀F₂O₂ PubChem[1]

Molecular Weight 164.15 g/mol PubChem[1]

CAS Number 110482-96-7 PubChem[1]

Boiling Point 128 °C ChemWhat[2]

Density 1.068 g/cm³ ChemWhat[2]

Flash Point 31 °C ChemWhat[2]

Refractive Index 1.388 ChemBK[2]

InChI

InChI=1S/C7H10F2O2/c1-3-5-

7(8,9)6(10)11-4-2/h3H,1,4-

5H2,2H3

PubChem[1]

SMILES CCOC(=O)C(F)(F)CC=C PubChem[1]

Spectral Data
Detailed spectral data (NMR, IR, Mass Spectrometry) for Ethyl 2,2-difluoropent-4-enoate is

not readily available in the public domain. Researchers are advised to acquire this data upon

synthesis or purchase.

Safety and Hazards
Based on available information, Ethyl 2,2-difluoropent-4-enoate is a flammable liquid and

vapor. It is also reported to cause skin and serious eye irritation and may cause respiratory

irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat, should be worn when handling this compound. All manipulations should be

performed in a well-ventilated fume hood.

Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 2,2-difluoropent-4-
enoate is not explicitly published, a plausible synthetic route is the Reformatsky reaction. This
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reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of

zinc metal. In this case, ethyl bromodifluoroacetate would be reacted with acrolein.

Proposed Synthetic Pathway: Reformatsky-Type
Reaction
The proposed synthesis involves the formation of an organozinc intermediate from ethyl

bromodifluoroacetate, which then undergoes a nucleophilic addition to acrolein, followed by

dehydration to yield the target compound.
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Caption: Proposed synthesis of Ethyl 2,2-difluoropent-4-enoate via a Reformatsky-type

reaction.
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Generalized Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on known Reformatsky reactions

and should be optimized for the specific synthesis of Ethyl 2,2-difluoropent-4-enoate.

Materials:

Ethyl bromodifluoroacetate

Zinc dust (activated)

Acrolein

Anhydrous tetrahydrofuran (THF)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Inert atmosphere (Nitrogen or Argon)

Procedure:

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux

condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere, add activated

zinc dust.
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Reaction Initiation: Add anhydrous THF to the flask. To the dropping funnel, add a solution of

ethyl bromodifluoroacetate in anhydrous THF. Add a small portion of the ethyl

bromodifluoroacetate solution to the zinc suspension and gently heat to initiate the reaction

(indicated by a color change or exotherm).

Formation of the Reformatsky Reagent: Once the reaction has initiated, add the remaining

ethyl bromodifluoroacetate solution dropwise at a rate that maintains a gentle reflux. After the

addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to

ensure complete formation of the organozinc reagent.

Reaction with Acrolein: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of

freshly distilled acrolein in anhydrous THF dropwise to the Reformatsky reagent.

Reaction Completion and Quenching: After the addition of acrolein is complete, allow the

reaction mixture to warm to room temperature and stir for several hours until the reaction is

complete (monitored by TLC or GC-MS). Cool the reaction mixture to 0 °C and quench by

the slow addition of 1 M HCl.

Work-up: Transfer the mixture to a separatory funnel. Separate the aqueous and organic

layers. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic

layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate

under reduced pressure. The resulting crude product will likely be the β-hydroxy ester

intermediate.

Dehydration: The crude β-hydroxy ester can be dehydrated to the final product, Ethyl 2,2-
difluoropent-4-enoate, using a variety of methods, such as treatment with a mild acid

catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., Burgess reagent). The

conditions for this step will need to be determined empirically.

Final Purification: Purify the final product by fractional distillation under reduced pressure or

by column chromatography on silica gel.

Reactivity and Potential Applications
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Ethyl 2,2-difluoropent-4-enoate possesses two key reactive sites: the carbon-carbon double

bond and the ester functionality. The alkene can undergo a variety of addition reactions, while

the ester can be hydrolyzed or transesterified. The presence of the gem-difluoro group at the α-

position can influence the reactivity of the ester and adjacent carbons.

This compound is a potential intermediate in the synthesis of more complex fluorinated

molecules for applications in drug discovery and materials science.[3] The introduction of

fluorine atoms can enhance the biological activity and pharmacokinetic properties of molecules.

Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the

biological activity, cytotoxicity, or mechanism of action of Ethyl 2,2-difluoropent-4-enoate.

Further research is required to evaluate its potential biological effects and to identify any

interactions with cellular signaling pathways.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the chemical synthesis and

characterization of a target compound like Ethyl 2,2-difluoropent-4-enoate.
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Caption: A generalized workflow for chemical synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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